molecular formula C8H9N3O B052202 (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS No. 120321-72-4

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No.: B052202
CAS No.: 120321-72-4
M. Wt: 163.18 g/mol
InChI Key: HVLCKOBNGNRDPT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial , antitumor , and potential glycosidase inhibition .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

It has been used as a reactant for the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors . Glycosidases are enzymes that play a crucial role in various biological processes, including the degradation, rearrangement, and synthesis of carbohydrates.

Pharmacokinetics

Its physical and chemical properties such as melting point (150-152 °c), boiling point (3402±250 °C), and density (141±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Benzotriazole derivatives have shown promising activity in antimicrobial and antitumor studies .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is generally produced on a lab scale for research and development purposes. The compound is available in various quantities, ranging from grams to kilograms, depending on the specific requirements .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as aldehydes, carboxylic acids, alcohols, and amines .

Scientific Research Applications

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features and applications.

    1H-Benzotriazole-5-methanol: A closely related compound with a hydroxyl group at the 5-position.

    1-Methyl-1H-benzotriazole: A derivative with a methyl group at the 1-position

Uniqueness

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form diverse non-covalent interactions makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1-methylbenzotriazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLCKOBNGNRDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380179
Record name (1-Methyl-1H-benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-72-4
Record name 1-Methyl-1H-benzotriazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120321-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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